Cas no 132686-69-2 (3,4-dihydro-2H-1-benzopyran-4-thiol)
3,4-dihydro-2H-1-benzopyran-4-thiol Chemical and Physical Properties
Names and Identifiers
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- 3,4-dihydro-2H-1-benzopyran-4-thiol
- chroman-4-thiol
- 3,4-dihydro-2H-chromene-4-thiol
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- Inchi: 1S/C9H10OS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
- InChI Key: PWBOSRJZNBKKQD-UHFFFAOYSA-N
- SMILES: SC1C2C=CC=CC=2OCC1
Computed Properties
- Exact Mass: 166.04523611 g/mol
- Monoisotopic Mass: 166.04523611 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 10.2
- Molecular Weight: 166.24
3,4-dihydro-2H-1-benzopyran-4-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455813-10mg |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D455813-50mg |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D455813-100mg |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM300965-1g |
chroman-4-thiol |
132686-69-2 | 95% | 1g |
$623 | 2021-06-17 | |
| Chemenu | CM300965-1g |
chroman-4-thiol |
132686-69-2 | 95% | 1g |
$623 | 2022-06-13 | |
| Enamine | EN300-55626-0.05g |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 95% | 0.05g |
$135.0 | 2023-02-10 | |
| Enamine | EN300-55626-0.1g |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 95% | 0.1g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-55626-0.25g |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 95% | 0.25g |
$288.0 | 2023-02-10 | |
| Enamine | EN300-55626-0.5g |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 95% | 0.5g |
$480.0 | 2023-02-10 | |
| Enamine | EN300-55626-1.0g |
3,4-dihydro-2H-1-benzopyran-4-thiol |
132686-69-2 | 95% | 1.0g |
$614.0 | 2023-02-10 |
3,4-dihydro-2H-1-benzopyran-4-thiol Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3,4-dihydro-2H-1-benzopyran-4-thiol
3,4-Dihydro-2H-1-Benzopyran-4-Thiol: A Comprehensive Overview
3,4-Dihydro-2H-1-benzopyran-4-thiol, also known by its CAS registry number CAS No. 132686-69-2, is a fascinating compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound belongs to the class of benzopyrans, which are bicyclic structures consisting of a benzene ring fused to a dihydropyran ring. The presence of a thiol (-SH) group at the 4-position introduces interesting chemical properties, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of 3,4-dihydro-2H-1-benzopyran-4-thiol is characterized by a six-membered aromatic ring (benzene) fused to a five-membered ring containing two adjacent hydroxyl groups (dihydropyran). The thiol group at the 4-position plays a crucial role in determining its reactivity and functional properties. Recent studies have highlighted the potential of this compound in the development of novel materials, particularly in the field of thiol-based polymers and self-healing materials.
In terms of physical properties, 3,4-dihydro-2H-1-benzopyran-4-thiol exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its chemical stability under ambient conditions makes it suitable for various industrial applications, including the synthesis of advanced organic compounds and intermediates for pharmaceuticals.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 132686-69-2. One notable method involves the oxidation of a corresponding benzopyran derivative followed by selective reduction to introduce the thiol group. This approach has been optimized to achieve high yields and purity, making it feasible for large-scale production.
The applications of 3,4-dihydro-2H-1-benzopyran-4-thiol span across multiple domains. In the field of materials science, it has been utilized as a precursor for synthesizing thiol-functionalized polymers with enhanced mechanical properties and thermal stability. These polymers find applications in aerospace engineering and high-performance electronics due to their ability to withstand extreme environmental conditions.
In pharmaceutical research, CAS No. 132686-69-2 has shown promise as a potential drug delivery agent. Its ability to form stable complexes with metal ions makes it an ideal candidate for designing targeted drug delivery systems. Recent studies have demonstrated its effectiveness in delivering anticancer drugs with minimal side effects, highlighting its potential in personalized medicine.
The electronic properties of 3,4-dihydro-2H-1-benzopyran-4-thiol have also been explored for applications in optoelectronics and sensors. Its conjugated π-system allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers are actively investigating ways to enhance its electronic properties further through functionalization with other groups.
In conclusion, CAS No. 132686-69-2, or 3,4-dihydro-2H-1-benzopyran-4-thiol, is a versatile compound with immense potential across various industries. Its unique structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in future technological innovations.
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